molecular formula C17H16O4 B14379767 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate CAS No. 89329-19-1

3,5-Dimethoxyphenyl 3-phenylprop-2-enoate

Cat. No.: B14379767
CAS No.: 89329-19-1
M. Wt: 284.31 g/mol
InChI Key: SPWNCYACBGOZRQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a phenylprop-2-enoate group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate typically involves the esterification of 3,5-dimethoxybenzoic acid with cinnamic acid derivatives. One common method is the use of a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyphenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyphenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Properties

CAS No.

89329-19-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(3,5-dimethoxyphenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C17H16O4/c1-19-14-10-15(20-2)12-16(11-14)21-17(18)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

SPWNCYACBGOZRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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